Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a thiazole ring substituted with a dinitrobenzamido group and an ethyl ester
Preparation Methods
The synthesis of Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the dinitrobenzamido group and the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .
Scientific Research Applications
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, influencing the compound’s activity .
Comparison with Similar Compounds
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
2,4-Dinitrophenyl-4′-phenylbenzenesulfonates: These compounds share the dinitrobenzene moiety but differ in their overall structure and applications.
2,4-Dinitrobenzylidene derivatives: These compounds also contain the dinitrobenzene group and are studied for their optical and electronic properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by detailed research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The structural formula can be represented as follows:
- Molecular Formula : C₁₄H₁₄N₄O₄S
- Molecular Weight : 342.35 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activity. In a study involving various thiazole derivatives, it was found that certain compounds displayed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . this compound is hypothesized to share similar properties due to its structural similarities with other active thiazole derivatives.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A notable investigation evaluated the anticancer effects of various thiazole compounds against multiple tumor cell lines. The results demonstrated that certain derivatives exhibited broad-spectrum anticancer activity, with some showing efficacy against up to 29 out of 60 tested cancer cell lines . this compound may contribute to this profile due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antibacterial Efficacy
-
In Vitro Anticancer Studies
- In vitro assays revealed that certain thiazole derivatives possess the ability to inhibit tumor cell growth effectively. For instance, compound 9b from the same family demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects .
- Mechanism of Action
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O7S/c1-3-25-13(20)11-7(2)15-14(26-11)16-12(19)9-5-4-8(17(21)22)6-10(9)18(23)24/h4-6H,3H2,1-2H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGLLAMXZBAJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.